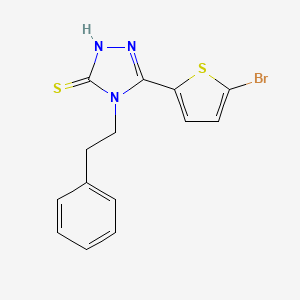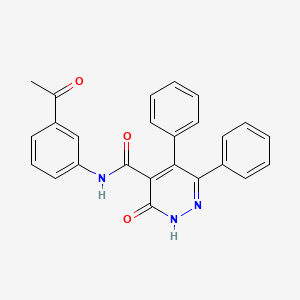
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Applications De Recherche Scientifique
The potential applications of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Mécanisme D'action
The exact mechanism of action of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has diverse biochemical and physiological effects. For instance, this compound has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of investigation is the development of novel derivatives of this compound with enhanced biological activities and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, epilepsy, and inflammation.
Méthodes De Synthèse
The synthesis of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-phenylethylamine in the presence of sodium hydride to form the corresponding Schiff base. This Schiff base is then treated with thiosemicarbazide in the presence of acetic acid to yield the final product.
Propriétés
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c15-12-7-6-11(20-12)13-16-17-14(19)18(13)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQXONADKSURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)